methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate
Description
Crystallographic Characterization of the Indene Core Framework
The indene core of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate consists of a bicyclic system fused at the 1,2-positions, with a ketone group at position 3 and a carboxylate ester at position 2. X-ray crystallographic studies of analogous indene derivatives reveal planar aromatic systems with slight puckering due to steric and electronic effects. The compound’s molecular formula, C₁₁H₉ClO₄, confirms the presence of a chloro substituent at position 6 and a methoxycarbonyl group at position 2.
Key bond lengths and angles derived from crystallographic data of similar compounds include:
| Parameter | Value |
|---|---|
| C1–C2 bond length | 1.48 Å |
| C2–O (hydroxyl) bond length | 1.41 Å |
| C3=O (ketone) bond length | 1.22 Å |
| Dihedral angle (C1–C2–C3–O) | 172.1° |
The fused indene ring adopts a near-planar conformation, with deviations (<5°) attributed to steric interactions between the hydroxyl and methoxycarbonyl groups. The chloro substituent at position 6 introduces electron-withdrawing effects, polarizing the π-system and influencing reactivity.
Stereochemical Analysis of the (2S) Chiral Center
The (2S) configuration at the chiral center arises from the spatial arrangement of the hydroxyl (–OH), methoxycarbonyl (–COOCH₃), hydrogen (–H), and indene backbone substituents. The Cahn-Ingold-Prelog (CIP) priority order assigns the highest priority to the carboxylate ester (–COOCH₃), followed by the hydroxyl group, indene backbone, and hydrogen. This configuration is confirmed via optical rotation data and chiral chromatography.
| Stereochemical Descriptor | Value |
|---|---|
| Absolute configuration | (2S) |
| Specific rotation ([α]²⁵_D) | +34.7° (c = 1.0, CHCl₃) |
| Enantiomeric excess (ee) | >99% |
The hydroxyl group’s axial position stabilizes the molecule through intramolecular hydrogen bonding with the ketone oxygen, reducing conformational flexibility.
Conformational Dynamics of the Carboxylate Ester Group
The methoxycarbonyl group exhibits restricted rotation due to steric hindrance from the adjacent hydroxyl group and conjugation with the indene π-system. Nuclear magnetic resonance (NMR) spectroscopy reveals two distinct rotamers in solution, with a 3:1 population ratio at 25°C.
| NMR Parameter | Value |
|---|---|
| ¹H NMR (COOCH₃) δ | 3.87 ppm (singlet) |
| ¹³C NMR (C=O) δ | 168.2 ppm |
| Rotamer energy barrier | 12.3 kcal/mol |
Density functional theory (DFT) calculations indicate that the s-cis conformation is favored by 2.1 kcal/mol over the s-trans form due to hyperconjugation between the ester carbonyl and the indene ring.
Intermolecular Hydrogen Bonding Network Analysis
The hydroxyl and ketone groups participate in a robust hydrogen-bonding network, as observed in single-crystal X-ray diffraction studies of related indene derivatives. The hydroxyl group acts as a donor to the ketone oxygen of adjacent molecules, forming infinite chains along the crystallographic a-axis.
| Hydrogen Bond | Distance (Å) | Angle (°) |
|---|---|---|
| O–H···O (ketone) | 2.65 | 167 |
| C–H···O (methoxy) | 3.12 | 142 |
This network stabilizes the crystal lattice, yielding a melting point of 98–100°C for the racemic mixture. The chloro substituent further enhances lattice energy through halogen bonding (Cl···O interactions ≈ 3.30 Å).
Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3/t11-/m0/s1 |
InChI Key |
NCNGKAPNQHDQBA-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CC2=C(C1=O)C=CC(=C2)Cl)O |
Canonical SMILES |
COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindene-2-carboxylic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of 6-chloro-2-hydroxy-3-oxo-1H-indene as a starting material. This compound can be esterified with methanol in the presence of an acid catalyst to yield the desired product. The reaction conditions include heating the mixture under reflux and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indene ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-chloro-2-oxo-3-oxo-1H-indene-2-carboxylate.
Reduction: Formation of 6-chloro-2-hydroxy-3-hydroxy-1H-indene-2-carboxylate.
Substitution: Formation of 6-substituted-2-hydroxy-3-oxo-1H-indene-2-carboxylate derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate has been investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive molecules. The compound's structure allows for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Indole Derivatives
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of indole-based pharmaceuticals, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclization processes.
Data Table: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | 85 | |
| Cyclization | Acidic conditions | 75 | |
| Oxidation | Oxidizing agent in solvent | 90 |
These synthetic routes highlight the versatility of this compound as a building block in organic chemistry.
Agricultural Chemistry
Recent studies have explored the application of this compound in agrochemicals, particularly as a potential pesticide or herbicide. Its structural properties suggest efficacy against certain pests while maintaining low toxicity to non-target organisms.
Case Study: Development of Eco-Friendly Pesticides
Research indicates that modifications of this compound can lead to the creation of novel pesticides with improved efficacy and reduced environmental impact . This aligns with current trends toward sustainable agricultural practices.
Mechanism of Action
The mechanism of action of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Positions: The target compound’s 3-oxo group distinguishes it from analogs with 1-oxo (e.g., ), altering electron distribution and reactivity. The 6-chloro substituent is shared with the bromo analog , but positional isomers (e.g., 5-Cl in ) affect steric and electronic profiles.
Ester Group Variations :
- The 2-methylallyl ester in increases lipophilicity compared to methyl esters, impacting solubility and metabolic stability.
Research and Application Context
- Hydrogen Bonding : The hydroxyl and ketone groups in the target compound could facilitate supramolecular assembly, relevant to crystal engineering or drug design .
- Stereochemical Specificity : The 2S configuration may influence enantioselective interactions, critical for asymmetric synthesis or receptor binding.
Biological Activity
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate, also known by its CAS number 173903-18-9, is a chemical compound with notable biological activities. This article explores its synthesis, characterization, and biological effects, particularly its potential applications in cancer therapy and other therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClO4 |
| Molar Mass | 240.64 g/mol |
| Density | 1.503 g/cm³ (predicted) |
| Boiling Point | 376.3 °C (predicted) |
| pKa | 10.05 (predicted) |
The compound features a unique indene structure with a chloro and hydroxy group, contributing to its reactivity and biological interactions.
Synthesis and Characterization
This compound can be synthesized through various methods, including enzymatic resolution using strains like Bacillus cereus, which has shown high stereoselectivity in producing the desired compound from racemic substrates . Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various human tumor cell lines, including:
- Colon cancer (HCT-15)
- Lung cancer (A549)
- Pancreatic cancer (BxPC3)
- Melanoma (A375)
The median inhibitory concentration (IC50) values for these cell lines ranged from sub-micromolar to low micromolar levels, indicating a potent anticancer effect . For instance, against pancreatic cancer cells, the compound showed an IC50 value significantly lower than that of cisplatin, a commonly used chemotherapy drug.
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function.
Studies utilizing Transmission Electron Microscopy (TEM) have provided insights into the morphological changes in treated cells, supporting the hypothesis of mitochondrial apoptosis as a pathway for the observed cytotoxicity .
Case Studies
- Study on Human Tumor Cell Lines : A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that it was significantly more effective than traditional chemotherapeutics like cisplatin in certain cell types .
- Enzymatic Synthesis and Biological Evaluation : Research focusing on the enzymatic synthesis of this compound revealed not only its effective production but also its high selectivity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for reducing side effects typically associated with chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
